Brinzolamide

Description

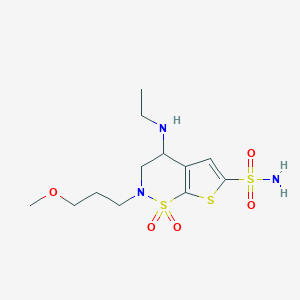

Structure

3D Structure

Propriétés

IUPAC Name |

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRKCZRJWPKOAR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045531 | |

| Record name | Brinzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brinzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.13e-01 g/L | |

| Record name | Brinzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

138890-62-7 | |

| Record name | Brinzolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138890-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brinzolamide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138890627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brinzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brinzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRINZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9451Z89515 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brinzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 °C | |

| Record name | Brinzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brinzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis and Chemical Properties of Brinzolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Brinzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. The information presented herein is intended for a technical audience and details the chemical characteristics, synthetic pathways, and mechanism of action of this important pharmaceutical agent.

Chemical Properties of this compound

This compound, with the IUPAC name (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydro-1λ⁶-thieno[3,2-e]thiazine-6-sulfonamide, is a white to off-white powder.[1][2] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | References |

| IUPAC Name | (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydro-1λ⁶-thieno[3,2-e]thiazine-6-sulfonamide | [1] |

| CAS Number | 138890-62-7 | [3][4] |

| Molecular Formula | C₁₂H₂₁N₃O₅S₃ | [3][4] |

| Molecular Weight | 383.51 g/mol | [4] |

| Melting Point | 131-132 °C | [3] |

| Solubility | Insoluble in water; soluble in ethanol.[4][5] Aqueous solubility is pH-dependent, increasing in acidic or basic conditions.[2] | |

| pKa | 5.9 and 8.5 | [5] |

| LogP | -1.8 | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various reported routes. A common approach starts from 3-acetyl-2,5-dichlorothiophene.[6][7] The synthesis involves the formation of a thienothiazine ring system, followed by the introduction of the sulfonamide group and the chiral ethylamino side chain.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on reported synthetic routes. Specific reagents and conditions may vary between different published methods.

Step 1: Formation of the Thienothiazine Core

-

Reaction of 3-acetyl-2,5-dichlorothiophene: The starting material, 3-acetyl-2,5-dichlorothiophene, is reacted with sodium bisulfite to form a key intermediate.[7][8]

-

Chlorination: The intermediate is then treated with a chlorinating agent, such as phosphorus pentachloride, to yield a sulfonyl chloride.[8]

-

Amination and Cyclization: Reaction with 3-methoxypropylamine leads to the formation of the sulfonamide and subsequent intramolecular cyclization to form the thieno[3,2-e]thiazine dioxide core structure.[9]

Step 2: Introduction of the Sulfonamide Group

-

Lithiation: The thienothiazine intermediate undergoes a halogen-metal exchange, typically using n-butyllithium at low temperatures (e.g., -70°C), to form a thienyllithium species.[6][7]

-

Sulfonylation: This intermediate is then reacted with sulfur dioxide followed by treatment with hydroxylamine-O-sulfonic acid to introduce the sulfonamide group at the 6-position of the thieno[3,2-e]thiazine ring.[6]

Step 3: Introduction of the Chiral Side Chain and Final Product Formation

-

Asymmetric Reduction: A key step involves the stereoselective reduction of a ketone intermediate to introduce the chiral center. This can be achieved using a chiral reducing agent such as (+)-B-chlorodiisopinocampheylborane.[6][10]

-

Introduction of the Ethylamino Group: The resulting chiral alcohol is converted to a leaving group (e.g., a tosylate) and then displaced with ethylamine to introduce the (R)-ethylamino group.[11]

-

Purification: The final crude this compound is purified. This may involve chiral resolution using an agent like di-p-toluoyl-D-tartaric acid to isolate the desired (R)-enantiomer, followed by recrystallization.[7]

Synthesis Pathway Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 3. This compound | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. crsubscription.com [crsubscription.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2010103115A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 8. US20120095219A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 9. Synthesis method of this compound key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 10. KR101564401B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. EP2348026A1 - Process for the preparation of this compound and intermediates thereof - Google Patents [patents.google.com]

In Vitro Efficacy of Brinzolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies investigating the efficacy of Brinzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma. This document details the key efficacy parameters, experimental methodologies, and underlying mechanisms of action, presented in a format tailored for research and development professionals.

Core Efficacy Data: Carbonic Anhydrase Inhibition

This compound's primary mechanism of action is the selective inhibition of carbonic anhydrase (CA), particularly the isoenzyme CA-II, which is abundant in the ciliary processes of the eye. Inhibition of this enzyme reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure (IOP). The in vitro inhibitory potency of this compound against key human carbonic anhydrase isoenzymes is summarized below.

| Isoenzyme | IC₅₀ (nM) | Selectivity vs. CA-I | Reference |

| Carbonic Anhydrase II (CA-II) | 3.19 - 3.2 | ~428x | [1][2][3] |

| Carbonic Anhydrase IV (CA-IV) | 45.3 | ~30x | [1] |

| Carbonic Anhydrase I (CA-I) | ~1,365 | 1x | [1] |

In Vitro Release and Permeability Studies

The efficacy of topically applied this compound is highly dependent on its formulation, which governs its release profile and ability to permeate the cornea. Various novel formulations, such as nanoparticles and nanoemulsions, have been developed to enhance its bioavailability.

Comparative In Vitro Drug Release Profiles

The following table summarizes the cumulative release of this compound from different formulations over time, typically assessed using dialysis-based methods.

| Formulation | 1 hour (%) | 3 hours (%) | 6 hours (%) | 24 hours (%) | 65 hours (%) | Reference |

| This compound-PLGA Nanoparticles | - | ~54 | - | ~85 | ~99 | [4][5] |

| Liquid Crystalline Nanoparticles (LCNPs) | ~55.4 | - | ~72.3 (at 2h) | - | - | [6] |

| Commercial Suspension (Azopt®) | ~80.3 | - | ~93.5 (at 2h) | - | - | [6] |

Ex Vivo Corneal Permeation

Corneal permeability is a critical determinant of ocular drug delivery. These studies are often conducted using excised corneas mounted in Franz diffusion cells.

| Formulation | Apparent Permeability Coefficient (Papp) (cm/s) | Fold Increase vs. Control | Reference |

| Liquid Crystalline Nanoparticles (LCNPs) | 3.44 x 10⁻⁶ | 3.47 | [6][7] |

| Commercial Suspension (Azopt®) | 0.99 x 10⁻⁶ | 1.00 | [6] |

| Transniosomes | 0.044 (cm/h) | 2.03 vs. free drug suspension | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. This section outlines the protocols for key experiments cited in this compound research.

Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)

This assay quantifies the inhibitory effect of this compound on the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of substrates like 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a chromophore. An inhibitor will reduce the rate of this reaction.

Materials:

-

Purified human carbonic anhydrase isoenzymes (I, II, IV)

-

This compound stock solution (in DMSO)

-

4-Nitrophenyl acetate (NPA) substrate

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Enzyme Preparation: Prepare a working solution of the CA isoenzyme in the assay buffer.

-

Inhibitor Incubation: Add 10 µL of various concentrations of this compound solution (or DMSO for control) to the wells of a 96-well plate.

-

Add 170 µL of the CA enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add 20 µL of the NPA substrate to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for at least 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vitro Drug Release Study (Dialysis Bag Method)

This method assesses the rate and extent of drug release from a formulation into a surrounding medium.

Principle: A drug-loaded formulation is placed inside a semi-permeable dialysis membrane, which is then suspended in a larger volume of release medium. The drug diffuses out of the formulation and across the membrane into the medium, where its concentration is measured over time.

Materials:

-

This compound formulation (e.g., nanoparticle suspension)

-

Dialysis tubing (e.g., MWCO 12–14 kDa)

-

Simulated Tear Fluid (STF), pH 7.4

-

Rotator oven or shaking water bath

-

HPLC system for drug quantification

Procedure:

-

Preparation: Pre-soak the dialysis tubing in the release medium.

-

Loading: Accurately measure a specific volume of the this compound formulation (e.g., equivalent to 1 mg of drug) and place it inside the dialysis bag. Securely seal both ends.

-

Immersion: Place the sealed bag into a container with a defined volume of STF (e.g., 20 mL). To maintain sink conditions, a surfactant like Tween 80 (0.1% v/v) may be added to the medium.[4]

-

Incubation: Place the container in a rotator oven or shaking water bath set to 37°C and a constant speed (e.g., 50 rpm).[4]

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.

-

Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed STF to maintain a constant volume.

-

Quantification: Analyze the drug concentration in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point.

Ex Vivo Corneal Permeation Study (Franz Diffusion Cell)

This experiment evaluates the ability of a drug formulation to penetrate the corneal barrier.[6]

Principle: A freshly excised cornea is mounted between the donor and receptor chambers of a Franz diffusion cell. The drug formulation is applied to the epithelial side (donor chamber), and the amount of drug that permeates through the cornea into the receptor chamber is measured over time.

Materials:

-

Franz diffusion cells

-

Glutathione Bicarbonate Ringer (GBR) solution or Simulated Tear Fluid (STF)

-

This compound formulation and control suspension

-

Water bath with magnetic stirrer

-

HPLC system

Procedure:

-

Cornea Preparation: Immediately after excision, carefully mount the cornea between the donor and receptor chambers of the Franz cell, with the epithelial surface facing the donor chamber.[8]

-

Cell Assembly: Fill the receptor chamber with pre-warmed (37°C) GBR or STF solution, ensuring no air bubbles are trapped beneath the cornea. Place a small magnetic stir bar in the receptor chamber.[6]

-

Drug Application: Place the assembled cells in a water bath maintained at 37°C. Add a precise volume (e.g., 500 µL) of the this compound formulation to the donor chamber.[6]

-

Sampling: At set intervals (e.g., 30, 60, 90, 120, 180, 240, 360 min), collect samples from the receptor chamber.[6]

-

Replacement: After each sample is taken, replenish the receptor chamber with an equal volume of fresh, pre-warmed buffer.

-

Quantification: Determine the concentration of this compound in the samples using HPLC.

-

Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The apparent permeability coefficient (Papp) is calculated using the formula: Papp = Jss / C₀, where C₀ is the initial drug concentration in the donor chamber.

Cytotoxicity Assay

This assay assesses the safety of this compound formulations on relevant ocular cell lines.

Principle: Ocular cell lines are exposed to various concentrations of the drug formulation. Cell viability is then measured using a metabolic indicator dye (e.g., MTT, WST-1) or a staining dye (Crystal Violet), which correlates with the number of living cells.

Materials:

-

Statens Seruminstitut Rabbit Cornea (SIRC) or human corneal epithelial (HCEC) cells[4][9]

-

Cell culture medium (e.g., EMEM or DMEM/F-12) with supplements (e.g., FBS)

-

This compound formulation

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT, WST-1)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the SIRC or HCEC cells into a 96-well plate at a predetermined density and allow them to adhere and grow to confluence (typically 24-48 hours).

-

Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the this compound formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells with the test substance for a specified period (e.g., 24 or 48 hours).[9]

-

Viability Measurement: After incubation, remove the treatment medium. Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, solubilize formazan crystals, and read absorbance).

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against drug concentration to determine the IC₅₀ (the concentration that causes 50% reduction in cell viability).

Visualized Workflows and Pathways

Mechanism of Action: Carbonic Anhydrase II Inhibition

Experimental Workflow: Ex Vivo Corneal Permeation

Experimental Workflow: In Vitro Cytotoxicity Assay

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Ophthalmic Delivery of this compound by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ophthalmic delivery of this compound by liquid crystalline nanoparticles: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revamping the corneal permeability and antiglaucoma therapeutic potential of this compound using transniosomes: optimization, in vitro and preclinical evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro assessment of the cytotoxicity of anti-allergic eye drops using 5 cultured corneal and conjunctival cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Animal Models for Brinzolamide Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common in vivo animal models utilized in the research and development of Brinzolamide, a carbonic anhydrase inhibitor used to lower intraocular pressure (IOP) in the treatment of glaucoma and ocular hypertension. This document details experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II). The primary mechanism of action involves the inhibition of CA-II in the ciliary processes of the eye. This enzymatic inhibition reduces the formation of bicarbonate ions from carbon dioxide and water, a critical step in the production of aqueous humor. The subsequent decrease in bicarbonate and fluid transport across the ciliary epithelium leads to a reduction in the rate of aqueous humor secretion, thereby lowering intraocular pressure. More than 99% of carbonic anhydrase activity must be inhibited to achieve a measurable reduction in IOP.

Signaling Pathway of this compound in Aqueous Humor Production

Caption: Mechanism of action of this compound in reducing intraocular pressure.

Commonly Used Animal Models

Rabbits, monkeys, rats, and cats are the most frequently utilized animal models for in vivo studies of this compound. Each species offers unique advantages for specific research questions, ranging from pharmacokinetic profiling to efficacy and safety assessments in models of ocular hypertension.

Rabbit Models

Rabbits are widely used in ophthalmic research due to their large eyes, ease of handling, and cost-effectiveness. They are particularly valuable for pharmacokinetic studies and for evaluating the IOP-lowering effects of topical formulations.

2.1.1. Normotensive Rabbit Model

This model is used to assess the baseline pharmacokinetics and pharmacodynamics of this compound in healthy eyes.

2.1.2. Water-Loading Induced Ocular Hypertension Model

This acute model is employed to evaluate the efficacy of IOP-lowering agents in a state of elevated intraocular pressure. Ocular hypertension is induced by oral administration of a large volume of tap water, which is thought to increase aqueous humor production and potentially decrease outflow.

Experimental Protocol: Water-Loading Induced Ocular Hypertension in Rabbits

-

Animal Selection: Use healthy New Zealand White or Dutch Belted rabbits.

-

Baseline IOP Measurement: Measure baseline IOP in both eyes using a calibrated tonometer (e.g., pneumatonometer).

-

Induction of Ocular Hypertension: Administer 60 mL/kg of tap water orally via an orogastric tube.

-

Drug Administration: Topically administer a single drop (approximately 30-50 µL) of this compound formulation to one eye. The contralateral eye may receive a vehicle control.

-

IOP Monitoring: Measure IOP at regular intervals (e.g., 20, 40, 60, and 90 minutes) after water loading to assess the drug's effect on the elevated IOP.

Monkey Models

Non-human primates, particularly cynomolgus monkeys (Macaca fascicularis), are considered a highly relevant model for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes.

2.2.1. Laser-Induced Ocular Hypertension Model

This is a chronic model of glaucoma where laser photocoagulation is applied to the trabecular meshwork to obstruct aqueous humor outflow and induce a sustained elevation in IOP.

Experimental Protocol: Laser-Induced Ocular Hypertension in Monkeys

-

Animal Selection and Pre-operative Examination: Use healthy adult cynomolgus monkeys. Conduct a thorough ophthalmic examination, including tonometry, slit-lamp biomicroscopy, and optical coherence tomography (OCT) to rule out pre-existing ocular conditions.

-

Anesthesia: Anesthetize the monkey using an appropriate protocol (e.g., ketamine, dexmedetomidine). Apply a topical anesthetic to the cornea.

-

Laser Photocoagulation: Use an argon laser to deliver burns to the trabecular meshwork. The number of spots and laser power can be adjusted to achieve the desired level of IOP elevation.

-

Post-operative Care: Administer topical antibiotics and anti-inflammatory agents to manage post-laser inflammation.

-

IOP Monitoring: Monitor IOP regularly until a stable, elevated pressure is achieved. This may require multiple laser treatments over several weeks.

-

Drug Efficacy Testing: Once a stable model of ocular hypertension is established, topical this compound can be administered to evaluate its IOP-lowering efficacy.

Rat Models

Rats are a cost-effective model for initial screening of ophthalmic drugs and for studying specific aspects of glaucoma pathology.

2.3.1. Ocular Hypertensive Rat Model

Various methods can be used to induce ocular hypertension in rats, including the injection of hypertonic saline into the episcleral veins or the use of hydrogels to obstruct aqueous outflow. One study utilized a hydrogel injection into the anterior chamber to create a chronic ocular hypertension model.

Cat Models

Cats, including those with spontaneous primary congenital glaucoma, have been used to study the effects of this compound on IOP.

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from various in vivo studies on this compound.

Table 1: Pharmacokinetics of this compound in Rabbits

| Parameter | Administration Route | Dose | Value | Reference |

| Aqueous Humor | ||||

| Clearance | Intracameral | 4.5 µg | 4.12 - 4.2 µL/min | |

| Apparent Volume of Distribution (steady-state) | Intracameral | 4.5 µg | 673 - 690 µL | |

| Terminal Half-life | Intracameral | 4.5 µg | 3.4 h | |

| Absolute Bioavailability | Topical (1% suspension) | 500 µg | 0.10% - 0.11% | |

| Plasma/Whole Blood | ||||

| Elimination Half-life | Intravenous | 0.75 mg/kg | > 2 weeks | |

| Whole Blood/Plasma Concentration Ratio | Intravenous | 0.75 mg/kg | ~400-950 (after 8h) |

Table 2: Pharmacodynamics of this compound in Various Animal Models

| Animal Model | Condition | This compound Concentration | IOP Reduction (Mean ± SD) | Aqueous Flow Reduction (Mean ± SD) | Reference |

| Rabbit | Normotensive | 1% | 2.5 ± 1.9 mmHg | 0.50 ± 0.65 µL/min | |

| Normotensive | 1% | 5.2 mmHg (max) | Not Reported | ||

| Water-Loading OHT | 1% | 5.0 mmHg (max) | Not Reported | ||

| Monkey (Cynomolgus) | Laser-Induced OHT | 1% | 7.3 ± 8.8 mmHg | 0.69 ± 1.10 µL/min | |

| Laser-Induced OHT | 1% | 7.3 mmHg | 0.7 µL/min | ||

| Rat | Hydrogel-Induced OHT | Not Specified | Significant reduction at 4h | Not Reported | |

| Cat | Healthy | 1% (q8h) | 1.91 mmHg | Not Reported | |

| Dog | Healthy | 1% (tid) | 1.42 mmHg (8.47%) | Not Reported |

Experimental Workflows

The following diagrams illustrate the typical workflows for in vivo this compound research in different animal models.

Experimental Workflow for Pharmacokinetic Studies in Rabbits

Caption: A typical workflow for pharmacokinetic evaluation of this compound in rabbits.

Experimental Workflow for Efficacy Studies in a Monkey Ocular Hypertension Model

Caption: Workflow for assessing the efficacy of this compound in a laser-induced monkey model of ocular hypertension.

Anesthesia Protocols

Proper anesthesia is crucial for animal welfare and for obtaining accurate and reliable data. The choice of anesthetic agents can influence IOP.

Table 3: Anesthetic Regimens for Ophthalmic Research

| Animal Species | Anesthetic Agents | Dosage | Route | Notes | Reference |

| Rabbit | Ketamine + Xylazine | 35 mg/kg + 5 mg/kg | IM | Provides good surgical anesthesia. | |

| Ketamine + Medetomidine | 0.35 mg/kg + 0.25 mg/kg | IM | For surgical procedures. | ||

| Isoflurane | To effect | Inhalation | Can increase IOP in rabbits; premedication with ketamine-xylazine can mitigate this effect. | ||

| Monkey | Ketamine | 5-25 mg/kg | IM | Commonly used for chemical restraint. | |

| Ketamine + Dexmedetomidine | 5-10 mg/kg + 0.01-0.03 mg/kg | IM | Provides sedation and analgesia. | ||

| Isoflurane | 1-2% | Inhalation (with endotracheal tube) | For maintenance of general anesthesia. |

Conclusion

In vivo animal models are indispensable tools in the preclinical evaluation of this compound. Rabbits serve as a primary model for pharmacokinetic and initial efficacy screening, while monkey models of ocular hypertension provide a more translationally relevant platform for confirming IOP-lowering efficacy. The data and protocols summarized in this guide offer a valuable resource for researchers designing and conducting in vivo studies with this compound, ultimately contributing to a better understanding of its therapeutic potential in managing glaucoma and ocular hypertension.

Pharmacokinetics and Metabolism of Brinzolamide: A Technical Guide

Introduction

Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of the carbonic anhydrase II isoenzyme (CA-II).[1][2] Commercially formulated as a 1% ophthalmic suspension (Azopt®), it is utilized in the management of ocular hypertension and open-angle glaucoma.[1][3] Its therapeutic effect is achieved by inhibiting CA-II in the ciliary processes of the eye, which slows the formation of bicarbonate ions, subsequently reducing sodium and fluid transport.[1][3] This action decreases the rate of aqueous humor production, leading to a reduction in intraocular pressure (IOP).[1][4][5] This technical guide provides an in-depth overview of the pharmacokinetics, metabolism, and associated experimental methodologies for this compound, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical efficacy and systemic safety profile of this compound are dictated by its ADME properties, particularly its unique distribution behavior.

1.1 Absorption Following topical ocular administration, this compound is absorbed through the cornea to exert its therapeutic effect.[6][7] The ophthalmic suspension formulation is designed to enhance the drug's residence time on the ocular surface, thereby increasing its availability.[8] Despite this, the absolute bioavailability in the aqueous humor is notably low, estimated to be around 0.10% to 0.11% in rabbit models.[8][9][10]

This compound is also absorbed into the systemic circulation; however, plasma concentrations are very low, generally remaining below the limit of detection (<10 ng/mL).[3] This is primarily due to its rapid and extensive binding to carbonic anhydrase in red blood cells.[3]

1.2 Distribution A defining pharmacokinetic feature of this compound is its extensive distribution into and strong binding with red blood cells (RBCs).[4][7] It demonstrates a high affinity for the CA-II enzyme abundant in erythrocytes.[1][3][6] This extensive sequestration in RBCs results in a very long elimination half-life in whole blood, approximately 111 days.[6][7][11] In systemic circulation, this compound is moderately bound to plasma proteins, with a binding rate of about 60%.[3][4][6]

1.3 Metabolism this compound undergoes metabolism primarily in the liver, mediated by the cytochrome P450 (CYP450) enzyme system.[6][7] Several isozymes are involved, including CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9.[6][7]

The primary metabolic pathway is N-de-ethylation, which produces the main metabolite, N-desethylthis compound.[4][6] This metabolite is also pharmacologically active, inhibiting carbonic anhydrase (predominantly CA-I in the presence of the parent drug) and accumulating in RBCs.[3] Other, less concentrated metabolites are formed through O-dealkylation and oxidation of the N-propyl side chain, resulting in N-desmethoxypropylthis compound and O-desmethylthis compound.[3][6][7]

1.4 Excretion this compound is eliminated from the body predominantly through renal excretion.[4][6] A significant portion, approximately 60%, is excreted in the urine as the unchanged parent drug.[3][11] The primary metabolite, N-desethylthis compound, along with lower concentrations of the N-desmethoxypropyl and O-desmethyl metabolites, are also found in the urine.[3][6][7]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for this compound, compiled from human and animal studies.

Table 1: General Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Source |

|---|---|---|---|

| Plasma Protein Binding | ~60% | Human | [3][4][6] |

| Whole Blood Half-Life (t½) | ~111 days | Human | [6][7][11] |

| Systemic Plasma Concentration | < 10 ng/mL | Human | [3] |

| Unchanged Drug in Urine | ~60% | Human |[3][11] |

Table 2: Ocular and Systemic Pharmacokinetic Parameters in Rabbits

| Administration | Parameter | Value | Compartment | Source |

|---|---|---|---|---|

| Topical (1% suspension) | Absolute Bioavailability | 0.10% - 0.11% | Aqueous Humor | [8][9] |

| Intracameral (4.5 µg) | Clearance (CL) | 4.12 - 4.2 µL/min | Aqueous Humor | [8][9] |

| Apparent Volume of Distribution (Vss) | 673 - 690 µL | Aqueous Humor | [8][9] | |

| Terminal Half-Life (t½) | 3.4 hours | Aqueous Humor | [8][9] | |

| Intravenous (0.75 mg/kg) | Elimination Half-Life (t½) | > 2 weeks | Plasma & Whole Blood | [8][9] |

| | Whole Blood / Plasma Ratio | 400 - 950 | Blood |[8] |

Table 3: this compound Concentrations in Human Samples (Median)

| Matrix | Analyte | Concentration | Source |

|---|---|---|---|

| Urine | This compound | 109.27 ng/mL | [12] |

| O-desmethyl-brinzolamide | 1.02 ng/mL | [12] |

| Hair | this compound | 3.26 ng/mg |[12] |

Experimental Methodologies

Detailed protocols are crucial for the accurate assessment of this compound's pharmacokinetics.

3.1 In Vivo Pharmacokinetic Studies in Rabbits A comprehensive characterization of this compound's ocular and systemic pharmacokinetics was performed in New Zealand White rabbits.[8][9][13]

-

Administration Protocols:

-

Topical: A single 50 µL dose of 1% this compound ophthalmic suspension was administered to both eyes.[13]

-

Intracameral: A 4.5 µg dose of fully solubilized this compound was injected directly into the anterior chamber.[8][9]

-

Intravenous: A 0.75 mg/kg dose of this compound solution was administered intravenously.[8][9]

-

-

Sample Collection and Analysis:

-

Biological samples, including aqueous humor, iris-ciliary body, plasma, and whole blood, were collected at various time points post-administration.[8][13]

-

This compound concentrations in the collected matrices were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[13]

-

-

Pharmacokinetic Analysis:

-

The resulting concentration-time data were analyzed using compartmental and noncompartmental models to determine key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.[13]

-

3.2 Quantification in Human Urine and Hair A rapid and sensitive method using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed and validated for the simultaneous quantification of this compound and its metabolites in human urine and hair.[12]

-

Urine Sample Preparation: 100 µL of urine is diluted and centrifuged prior to analysis.[14]

-

Hair Sample Preparation: After washing, 25 mg of hair is incubated in an acidic buffer at 100°C for one hour. The resulting supernatant is collected for analysis following centrifugation.[14][15]

-

Instrumentation and Method:

3.3 In Vitro Plasma Protein Binding The extent of this compound's binding to plasma proteins was determined using pooled plasma samples from rabbits that had received intravenous administration.[13] The analysis revealed that 47% to 57% of the drug was bound to plasma proteins in rabbits, a value slightly lower than the ~60% reported for humans.[13]

This compound exhibits a unique and complex pharmacokinetic profile characterized by low systemic bioavailability after topical administration, extensive distribution into red blood cells, and a correspondingly long elimination half-life in whole blood. It is metabolized by multiple CYP450 enzymes, primarily CYP3A4, into an active primary metabolite and other minor metabolites, all of which are excreted mainly in the urine. The detailed experimental methodologies outlined provide a robust framework for the continued investigation and development of this compound and related carbonic anhydrase inhibitors. A thorough understanding of these pharmacokinetic and metabolic properties is essential for optimizing its therapeutic use and predicting potential drug-drug interactions.

References

- 1. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural study of interaction between this compound and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medicine.com [medicine.com]

- 5. m.youtube.com [m.youtube.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Comprehensive Ocular and Systemic Pharmacokinetics of this compound in Rabbits After Intracameral, Topical, and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hmdb.ca [hmdb.ca]

- 12. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. erepo.uef.fi [erepo.uef.fi]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of Carbonic Anhydrase Inhibitors and Metabolites in Urine and Hair of Patients and Their Relatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Brinzolamide Concentration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Brinzolamide in various matrices. The protocols are intended for use by researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a carbonic anhydrase inhibitor used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] Accurate and precise measurement of this compound concentrations in pharmaceutical formulations and biological samples is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document outlines several validated analytical methods for this purpose, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Mechanism of Action of this compound

This compound is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II).[2][3] The inhibition of CA-II in the ciliary processes of the eye reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion.[1][4] This leads to a reduction in intraocular pressure.[4]

References

Brinzolamide in Ocular Hypertension Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of brinzolamide in ocular hypertension research. This compound is a potent and specific inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for aqueous humor secretion.[1][2][3][4][5] Its application in ophthalmology is primarily for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[2][6]

Mechanism of Action

This compound lowers IOP by inhibiting CA-II in the ciliary processes of the eye.[2][3][7] This inhibition reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, ultimately suppressing the secretion of aqueous humor.[2][7][8] This leads to a decrease in intraocular pressure. Some studies also suggest a secondary effect of this compound on ocular blood flow, potentially through local acidosis leading to vasodilation.[1][4][5]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in reducing intraocular pressure (IOP) and aqueous humor flow from various studies.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Monotherapy

| Study Population | This compound Concentration & Dosing | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Comparator & Dosing | Comparator Mean IOP Reduction (mmHg) | Study Duration |

| Patients with open-angle glaucoma or ocular hypertension | 1% twice daily (b.i.d.) | 2.7 - 3.9 | 13.2% - 16.7% | Timolol 0.5% b.i.d. | 4.7 - 5.6 | 18 months[9] |

| Patients with open-angle glaucoma or ocular hypertension | 1% three times daily (t.i.d.) | 2.8 - 3.8 | 16.6% - 19.1% | Dorzolamide 2.0% t.i.d. | 4.3 - 4.9 | 3 months[6] |

| Patients with open-angle glaucoma | 1% b.i.d. | 4.8 | 17% | Timolol 0.5% b.i.d. | 5.7 | 6 weeks[1] |

| Dose-response study | 0.3% b.i.d. | 3.0 | 11.3% | - | - | Not Specified[1][10] |

| Dose-response study | 1% b.i.d. | 4.3 | 16.1% | - | - | Not Specified[1][10] |

| Dose-response study | 2% b.i.d. | 4.4 | 16.1% | - | - | Not Specified[1] |

| Dose-response study | 3% b.i.d. | 4.2 | 15.4% | - | - | Not Specified[1][10] |

| Healthy Dogs | 1% t.i.d. | 1.42 | 8.47% | Control Eye | 1.02 (6.24%) less than treated eye | 4 days[11] |

Table 2: Effect of this compound on Aqueous Humor Dynamics

| Study Population | This compound Concentration & Dosing | Reduction in Aqueous Flow (µL/min) | Effect on Outflow Facility | Effect on Uveoscleral Outflow |

| Monkeys with ocular hypertension | 1% twice daily | 0.69 ± 1.10 | No significant effect | No significant effect[12] |

| Healthy Rabbits | 1% twice daily | 0.50 ± 0.65 | No significant effect | No significant effect[12] |

| Normal Human Subjects (Daytime) | 1% (single dose) | 0.47 ± 0.20 | Not specified | Not specified[13] |

| Normal Human Subjects (Nighttime) | 1% (single dose) | 0.16 ± 0.12 | Not specified | Not specified[13] |

Table 3: Adverse Events Associated with this compound 1% Ophthalmic Suspension

| Adverse Event | Incidence | Comparator (Dorzolamide 2.0%) Incidence |

| Blurred Vision | 3% - 8% | Not Specified[1][4] |

| Ocular Discomfort (burning/stinging) | 1.8% - 5.9% | 10.7%[1][4][6] |

| Eye Pain | 0.7% - 4.0% | Not Specified[1][4] |

| Taste Perversion | 3.7% (b.i.d.) - 6.8% (t.i.d.) | 5.3% (t.i.d.)[6] |

Experimental Protocols

Protocol 1: Evaluation of IOP-Lowering Efficacy in an Animal Model of Ocular Hypertension

This protocol describes a general procedure for assessing the efficacy of this compound in reducing IOP in a rabbit model of ocular hypertension.

1. Animal Model:

-

Induction of Ocular Hypertension: Various methods can be used, including laser photocoagulation of the trabecular meshwork or injection of hypertonic saline into the episcleral veins.[16]

2. Materials:

-

This compound ophthalmic suspension (e.g., 1%).

-

Vehicle control (placebo).

-

Tonometer (e.g., pneumatonometer) for IOP measurement.[12]

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

3. Procedure:

-

Baseline IOP Measurement: Acclimatize rabbits and measure baseline IOP at various time points over several days to establish a diurnal curve.

-

Treatment Administration: Randomly assign animals to treatment groups (e.g., this compound, vehicle control). Instill a single drop of the assigned treatment into the lower conjunctival sac of one eye at specified intervals (e.g., twice daily). The contralateral eye can serve as a control.

-

IOP Monitoring: Measure IOP at predetermined time points post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours) for the duration of the study.

-

Data Analysis: Calculate the mean change in IOP from baseline for each treatment group and compare the results using appropriate statistical methods.

Protocol 2: Assessment of Aqueous Humor Dynamics using Fluorophotometry

This protocol outlines the use of fluorophotometry to measure the effect of this compound on aqueous humor flow.

1. Subjects:

2. Materials:

-

This compound ophthalmic suspension.

-

Vehicle control.

-

Sodium fluorescein (sterile solution for injection or topical application).

-

Fluorophotometer.

3. Procedure:

-

Fluorescein Administration: Administer fluorescein systemically (intravenous injection) or topically.

-

Baseline Measurements: After fluorescein administration, perform baseline fluorophotometry measurements to determine the initial rate of fluorescein clearance from the anterior chamber, which is indicative of the aqueous humor flow rate.

-

Treatment: Instill this compound or vehicle into the eyes.

-

Post-Treatment Measurements: Repeat fluorophotometry measurements at specified time points after treatment to determine the new rate of fluorescein clearance.

-

Calculation of Aqueous Flow: The rate of aqueous humor flow is calculated based on the change in fluorescein concentration in the anterior chamber over time.

Protocol 3: Formulation of this compound Nanoemulsions for Enhanced Ocular Delivery

This protocol provides a method for preparing this compound nanoemulsions to potentially improve its bioavailability.[14]

1. Materials:

-

This compound powder.

-

Oil phase (e.g., castor oil).

-

Surfactant (e.g., Tween 80).

-

Co-surfactant (e.g., Transcutol P).

-

Purified water.

2. Method (Spontaneous Emulsification): [14]

-

Preparation of the Oil Phase: Dissolve this compound in the oil. Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is obtained.

-

Formation of Nanoemulsion: Add the oil phase dropwise to the aqueous phase (purified water) under continuous stirring.

-

Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index, zeta potential, and drug content.

Visualizations

Caption: this compound's mechanism of action in reducing aqueous humor secretion.

Caption: A typical workflow for preclinical evaluation of this compound.

Caption: Logical relationship of this compound's effects in ocular hypertension.

References

- 1. This compound ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Nanocarrier-based Drug Delivery of this compound for Ocular Diseases: A Mini-Review | Bentham Science [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of this compound on rabbit ocular blood flow in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The efficacy and safety of this compound 1% ophthalmic suspension (Azopt) as a primary therapy in patients with open-angle glaucoma or ocular hypertension. This compound Primary Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. tandfonline.com [tandfonline.com]

- 9. The long-term safety and efficacy of this compound 1.0% (azopt) in patients with primary open-angle glaucoma or ocular hypertension. The this compound Long-Term Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects of this compound on aqueous humor dynamics in monkeys and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of this compound and dorzolamide on aqueous humor flow in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formulation Development and Evaluation of the Therapeutic Efficacy of this compound Containing Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Brinzolamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Brinzolamide using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a carbonic anhydrase inhibitor used to lower intraocular pressure in the treatment of glaucoma and ocular hypertension.[1] Accurate and precise analytical methods are crucial for quality control, stability studies, and formulation development. This note outlines validated chromatographic conditions, sample preparation procedures, and method validation parameters compiled from various studies.

Chromatographic Methods for this compound Analysis

A variety of RP-HPLC methods have been successfully developed for the determination of this compound in bulk drug substances and pharmaceutical formulations, such as ophthalmic suspensions. The methods typically utilize a C18 column with a mobile phase consisting of a buffer and an organic modifier. Detection is commonly performed using a UV detector at approximately 254 nm.[2][3]

Below is a summary of different HPLC methods from published literature, providing a comparative overview of the conditions used.

Table 1: Summary of HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (Simultaneous with Timolol) |

| Stationary Phase (Column) | Phenomenex C18 (150 x 4.6 mm, 5µm)[3] | Cosmosil C18 (250 x 4.6 mm, 5µm)[4] | Hanbon Phecda C18 (250 x 4.6 mm)[2] | Eurospher C18 (250 x 4.6 mm, 5µm)[5] |

| Mobile Phase | 0.1% Formic Acid : Methanol (65:35 v/v)[3] | Acetonitrile : KH2PO4 Buffer (40:60 v/v)[4] | Methanol : Water (60:40 v/v)[2] | Triethylamine (pH 3.5) : Acetonitrile (20:80 v/v)[5] |

| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[4] | 0.8 mL/min[2] | 0.5 mL/min[5] |

| Detection Wavelength | 254 nm[3] | 254 nm[4] | 254 nm[2] | Not Specified |

| Injection Volume | 10 µL[3] | Not Specified | 20 µL[2] | 5 µL[5] |

| Column Temperature | Ambient[3] | Not Specified | Not Specified | Ambient[5] |

| Retention Time (this compound) | ~3.5 min[3] | ~6.6 min[4] | ~6.3 min[2] | ~5.6 min[5] |

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the analysis of this compound.

Protocol 1: Assay of this compound in Bulk and Ophthalmic Suspension

This protocol is adapted from a validated stability-indicating method and is suitable for routine quality control.[3]

A. Materials and Reagents

-

This compound Reference Standard

-

This compound Ophthalmic Suspension (e.g., 1% w/v)

-

Methanol (HPLC Grade)

-

Formic Acid (AR Grade)

-

Water (HPLC Grade)

B. Equipment

-

HPLC system with UV Detector

-

Phenomenex C18 column (150 x 4.6 mm, 5µm) or equivalent

-

Sonicator

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

Syringe filters (0.45 µm)

C. Preparation of Mobile Phase

-

Prepare a 0.1% formic acid solution by adding 1 mL of formic acid to 1000 mL of HPLC grade water.

-

Mix the 0.1% formic acid solution with methanol in a ratio of 65:35 (v/v).

-

Degas the mobile phase by sonicating for 10-15 minutes.

D. Preparation of Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.[3]

-

Add about 7 mL of the mobile phase and sonicate for 5 minutes to dissolve.[3]

-

Make up the volume to 10 mL with the mobile phase and mix well.

E. Preparation of Working Standard Solutions (2-10 µg/mL)

-

Prepare working standards by taking appropriate aliquots from the standard stock solution and diluting with the mobile phase to achieve concentrations in the range of 2-10 µg/mL.[3]

F. Preparation of Sample Solution (from 1% Ophthalmic Suspension)

-

Purchase a commercially available 1% w/v this compound suspension.[3]

-

Transfer 1 mL of the suspension into a 100 mL volumetric flask.[3]

-

Add approximately 70 mL of diluent (HPLC water was used in the reference) and sonicate to disperse.[3]

-

Make up the volume to 100 mL with the diluent. This yields a stock solution of 100 µg/mL.

-

Further dilute 0.6 mL of this stock solution to 10 mL with the mobile phase to get a final concentration of 6 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

G. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject 10 µL of the blank (mobile phase), followed by the standard solutions and the sample solution.

-

Record the chromatograms and measure the peak area for this compound. The retention time is expected to be around 3.5 minutes.[3]

Protocol 2: Forced Degradation Studies (Stability-Indicating)

To ensure the method is stability-indicating, forced degradation studies are performed to demonstrate that the analyte peak is free from interference from any degradants.

A. Preparation of Stock Solution for Degradation (1000 µg/mL)

-

Prepare a stock solution of this compound as described in Protocol 1, Section D.

B. Degradation Conditions

-

Acid Degradation: To 1 mL of stock solution, add 1 mL of 0.1N HCl. Reflux for 30 minutes at 60°C. Cool, neutralize, and dilute to a final concentration of ~6 µg/mL with mobile phase.[3]

-

Alkaline Degradation: To 1 mL of stock solution, add 1 mL of 0.1N NaOH. Reflux for 30 minutes at 60°C. Cool, neutralize, and dilute to a final concentration of ~6 µg/mL.

-

Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 5% Hydrogen Peroxide. Reflux for 30 minutes at 60°C. Cool and dilute to a final concentration of ~6 µg/mL.[3]

-

Thermal Degradation: Place the solid drug powder in an oven at 105°C for 1 hour.[3] Then, prepare a solution of ~6 µg/mL in the mobile phase.

-

Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) in a UV chamber for 36 hours.[6] Dilute to a final concentration of ~6 µg/mL.

C. Analysis

-

Inject the stressed samples into the HPLC system and record the chromatograms.

-

Analyze the chromatograms for the appearance of new peaks (degradants) and the decrease in the area of the this compound peak. The method is considered stability-indicating if the degradant peaks are well-resolved from the main drug peak.

Method Validation Summary

The analytical methods have been validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters for this compound Analysis

| Parameter | Result (Method 1)[3] | Result (Method 2)[4] | Result (Method 3)[2] | Result (Method 4)[7] |

| Linearity Range (µg/mL) | 2 - 10 | 100 - 500 | 1 - 100 | 5 - 100 |

| Correlation Coefficient (R²) | > 0.999 | 0.998 | 0.9999 | 0.9994 |

| Regression Equation | y = 20013x - 10108 | y = 441.8x + 1132 | y = 40112x + 29803 | y = 15043x - 3093 |

| Accuracy (% Recovery) | 99.88% | Not Specified | Not Specified | 99.13% - 100.79% |

| Precision (% RSD) | < 2% | Not Specified | Not Specified | Low %RSD |

| LOD (µg/mL) | Not Specified | Not Specified | Not Specified | 0.25 |

| LOQ (µg/mL) | Not Specified | Not Specified | 0.25 | 0.75 |

| Specificity | Specific | Specific | Specific | Specific |

| Robustness | Robust | Robust | Not Specified | Not Specified |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for HPLC analysis of this compound.

Method Validation Parameters Diagram

Caption: Logical relationships in HPLC method validation.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Ophthalmic Delivery of this compound by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crsubscription.com [crsubscription.com]

- 4. jddtonline.info [jddtonline.info]

- 5. mdpi.com [mdpi.com]

- 6. ijrar.com [ijrar.com]

- 7. Analytical method development for this compound stability. [wisdomlib.org]

Brinzolamide Formulations for Sustained Ocular Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and evaluation of sustained-release formulations of brinzolamide, a carbonic anhydrase inhibitor used in the management of glaucoma. The information compiled herein is intended to guide researchers in formulating advanced drug delivery systems that can enhance therapeutic efficacy, improve patient compliance, and reduce side effects associated with conventional this compound eye drops.

Introduction to Sustained-Release Formulations for this compound

This compound effectively lowers intraocular pressure (IOP) by inhibiting carbonic anhydrase in the ciliary processes of the eye, which in turn reduces the production of aqueous humor.[1][2][3] Conventional ophthalmic suspensions of this compound, such as Azopt®, require frequent administration (typically three times a day), which can lead to poor patient adherence.[4] Furthermore, the rapid precorneal clearance of eye drops results in low bioavailability of the drug.[5]

Sustained-release formulations offer a promising solution to these challenges by prolonging the residence time of the drug in the eye and providing controlled drug release. This can lead to a reduction in dosing frequency, improved therapeutic outcomes, and a better safety profile.[6] Various nanotechnology-based approaches, including nanoparticles, liposomes, nanoemulsions, and in-situ gelling systems, have been explored for the sustained delivery of this compound.[2]

This compound's Mechanism of Action

This compound is a highly specific inhibitor of carbonic anhydrase II (CA-II), an enzyme that is abundant in the ciliary body epithelium.[2][4][7] The inhibition of CA-II reduces the formation of bicarbonate ions (HCO3-) from carbon dioxide and water.[1][8] This decrease in bicarbonate production subsequently reduces the transport of sodium and fluid into the posterior chamber of the eye, leading to a decrease in aqueous humor secretion and a reduction in intraocular pressure.[2][9][10]

Quantitative Data Summary of this compound Formulations

The following tables summarize key quantitative data from various studies on sustained-release this compound formulations.

Table 1: Nanoparticle-Based Formulations

| Formulation Type | Polymer/Components | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Release Profile | Reference |

| PLGA Nanoparticles | Poly(lactic-co-glycolic) acid (PLGA) | 129.6 ± 1.5 to 350.9 ± 8.5 | 38.93 - 74.18 | Biphasic: ~54% burst release in 3h, followed by sustained release up to 65h. | [5][11] |

| Core-Shell Nanoparticles | PLGA, Phosphatidylserine | 571 ± 27.02 | 88.13 ± 6.43 | Sustained release in simulated tear fluid. | [12] |

| Liquid Crystalline Nanoparticles | Glyceryl monooleate (GMO), Poloxamer 407 | Not specified | Not specified | Prolonged release compared to commercial product (Azopt®). | [3][13] |

| Mucoadhesive Nanocapsules | Chitosan, Pectin | 217.01 ± 0.21 to 240.05 ± 0.08 | Not specified | Erosion-diffusion release over 8 hours. | [7][14] |

| Hydrogel-encapsulated Nanoparticles | PEG-PLGA, Oxidized hyaluronic acid, Carboxymethyl chitosan | 40.76 | Not specified | 86% cumulative release over 14 days. | [15] |

Table 2: Other Sustained-Release Formulations

| Formulation Type | Key Components | Key Parameter | Value | In Vitro Release Profile | Reference |

| Liposomes | Not specified | Particle Size | 84.33 ± 2.02 nm | Biphasic: initial burst release followed by sustained release. | [9][16] |

| Liposomes | Not specified | Entrapment Efficiency | 98.32 ± 1.61% | Biphasic: initial burst release followed by sustained release. | [9][16] |

| Nanoemulsion | Isopropyl myristate, Tween-80, Transcutol-P | Droplet Size | 41.69 nm | Prolonged release of 78.08% within 7 hours. | [6] |

| Nanoemulsion | Triacetin, Capryol 90, Brij 35, Labrasol | Release Efficiency | Sustained release compared to Azopt®. | All developed formulations exhibited a sustained release pattern. | [17] |

| Ocuserts | HPMC K4M, HPMC E50, Eudragit E100 | Drug Release | 82.00% ± 0.594 at 24 hours. | Controlled release over 24 hours. | [18] |

| In-situ Gelling System | Poloxamer F127, Carbopol 934P | Drug Release | Diffusion-controlled release over 8 hours. | Diffusion-controlled release over 8 hours. | [1] |

| Drug-Eluting Contact Lenses | Balafilcon A silicone hydrogel | Drug Release | Gradual release up to 84 hours. | Followed Higuchi model of release. | [10][19][20] |

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on the oil-in-water (O/W) emulsion-solvent evaporation method.[5][11][16]

Materials:

-

This compound

-

Poly(lactic-co-glycolic) acid (PLGA)

-

Ethyl acetate or Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA) or Pluronic F-68

-

Deionized water

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of this compound (e.g., 10-30 mg) and PLGA (e.g., 100-200 mg) in a suitable organic solvent like ethyl acetate or DCM.

-

Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA or Pluronic F-68, in deionized water.

-

Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed vortexing or homogenization to form an oil-in-water emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

-

Washing: Wash the collected nanoparticles with deionized water to remove any residual surfactant and un-encapsulated drug.

-

Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for storage and further characterization.

In Vitro Drug Release Study

This protocol utilizes a dialysis method to assess the in vitro release of this compound from the formulated nanoparticles.[5]

Materials:

-

This compound-loaded nanoparticles

-

Simulated Tear Fluid (STF), pH 7.4

-

Dialysis membrane (with appropriate molecular weight cut-off)

-

Shaking incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of STF.

-

Dialysis Setup: Place the nanoparticle dispersion into a dialysis bag and seal it.

-

Release Medium: Immerse the dialysis bag in a larger volume of STF (the release medium) to ensure sink conditions.

-

Incubation: Place the entire setup in a shaking incubator or water bath maintained at 37°C.

-

Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed STF.

-

Drug Quantification: Analyze the collected samples for this compound concentration using a validated HPLC method.

-

Data Analysis: Calculate the cumulative percentage of drug released over time.

Ocular Irritation Study (Modified Draize Test)

This protocol provides a general guideline for assessing the ocular irritancy of a this compound formulation in an animal model, typically rabbits. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[11][13]

Materials:

-

Test formulation (this compound sustained-release system)

-

Control (e.g., physiological saline or blank formulation)

-

Albino rabbits

-

Ophthalmoscope

Procedure:

-

Animal Acclimatization: Acclimate the rabbits to the laboratory conditions for a sufficient period before the experiment.

-

Baseline Examination: Examine the eyes of each rabbit to ensure they are free from any pre-existing irritation or defects.

-

Instillation: Instill a small, precise volume (e.g., 50 µL) of the test formulation into the lower conjunctival sac of one eye of each rabbit. The other eye can serve as a control, receiving the control solution.

-

Observation: Observe the eyes at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: Grade the ocular reactions (conjunctival redness, chemosis, and discharge; corneal opacity; and iritis) based on a standardized scoring system (e.g., the Draize scale).

-

Data Analysis: Calculate the total irritation score for each animal at each time point. The formulation is considered non-irritating if no significant signs of irritation are observed.

Formulation Development Workflow

The development of a sustained-release ophthalmic formulation is a multi-step process that requires careful consideration of various factors to ensure the final product is safe, effective, and stable.

This comprehensive workflow outlines the critical stages from initial drug characterization to regulatory submission, providing a roadmap for the systematic development of sustained-release this compound formulations.[21][22] Each phase involves rigorous testing and optimization to ensure the final product meets the required quality standards for ophthalmic use.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 4. This compound | C12H21N3O5S3 | CID 68844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ophthalmic Delivery of this compound by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. modernretina.com [modernretina.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Eye irritation: in vivo rabbit eye test template for pre-existing data - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 13. ecetoc.org [ecetoc.org]

- 14. Retrospective analysis of the Draize test for serious eye damage/eye irritation: importance of understanding the in vivo endpoints under UN GHS/EU CLP for the development and evaluation of in vitro test methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. complexgenerics.org [complexgenerics.org]

- 16. mdpi.com [mdpi.com]

- 17. fda.gov [fda.gov]

- 18. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. escholarship.org [escholarship.org]

- 20. Co-delivery of this compound and miRNA-124 by biodegradable nanoparticles as a strategy for glaucoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ascendiacdmo.com [ascendiacdmo.com]

- 22. Ophthalmic Formulation Development | VxP Pharma [vxppharma.com]

Application Notes and Protocols for Spectrophotometric Determination of Brinzolamide

These application notes provide detailed protocols for the quantitative determination of Brinzolamide in bulk and pharmaceutical formulations using various spectrophotometric methods. The described methods are simple, cost-effective, and suitable for routine quality control analysis.

Method 1: Direct UV Spectrophotometry

Principle:

Direct UV spectrophotometry is a straightforward method based on the inherent ultraviolet absorbance of this compound. The concentration of the drug is determined by measuring its absorbance at a specific wavelength (λmax), where it exhibits maximum absorption of light. This method is valued for its simplicity and speed. Different solvents can influence the λmax.

Experimental Protocols

Protocol 1.1: Using Ethanol as Solvent

-

Reagent and Instrument Preparation:

-

Ethanol (AR grade).

-

A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

-

Calibrated analytical balance and volumetric flasks.

-

-

Preparation of Standard Stock Solution:

-

Accurately weigh 10 mg of pure this compound standard.

-

Dissolve it in a small amount of ethanol in a 100 mL volumetric flask.

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with ethanol to obtain a concentration of 100 µg/mL.

-

-

Preparation of Working Standard Solutions & Calibration Curve:

-

From the stock solution, prepare a series of dilutions in the concentration range of 4-12 µg/mL using ethanol.

-

Scan each dilution from 400 nm to 200 nm against ethanol as a blank to determine the absorbance maximum (λmax). The λmax for this compound in ethanol is reported to be 254 nm.

-

Measure the absorbance of each working standard solution at 254 nm.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Sample Solution (from Ophthalmic Suspension):

-

Take a volume of the ophthalmic suspension equivalent to 10 mg of this compound.

-

Transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of ethanol and sonicate for 20 minutes to extract the drug.

-

Make up the volume to 100 mL with ethanol and mix well.

-

Filter the solution through a suitable filter paper (e.g., Whatman No. 41).

-

Dilute the filtrate with ethanol to obtain a final concentration within the linearity range (4-12 µg/mL).

-

-

Analysis:

-